Falintolol, (Z)- Falintolol, (Z)- Falintolol, (Z)-, a new β-adrenergic antagonist, is characterized by the presence of an oxime function.
Brand Name: Vulcanchem
CAS No.: 106401-52-9
VCID: VC0006934
InChI: InChI=1S/C12H24N2O2/c1-9(10-5-6-10)14-16-8-11(15)7-13-12(2,3)4/h10-11,13,15H,5-8H2,1-4H3/b14-9-
SMILES: CC(=NOCC(CNC(C)(C)C)O)C1CC1
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol

Falintolol, (Z)-

CAS No.: 106401-52-9

Cat. No.: VC0006934

Molecular Formula: C12H24N2O2

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

Falintolol, (Z)- - 106401-52-9

Specification

CAS No. 106401-52-9
Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
IUPAC Name 1-(tert-butylamino)-3-[(Z)-1-cyclopropylethylideneamino]oxypropan-2-ol
Standard InChI InChI=1S/C12H24N2O2/c1-9(10-5-6-10)14-16-8-11(15)7-13-12(2,3)4/h10-11,13,15H,5-8H2,1-4H3/b14-9-
Standard InChI Key IYQDIWRBEQWANY-ZROIWOOFSA-N
Isomeric SMILES C/C(=N/OCC(CNC(C)(C)C)O)/C1CC1
SMILES CC(=NOCC(CNC(C)(C)C)O)C1CC1
Canonical SMILES CC(=NOCC(CNC(C)(C)C)O)C1CC1

Introduction

Chemical Identity and Structural Features

Falintolol, (Z)- is classified under the IUPAC name 1-(tert-butylamino)-3-[(Z)-1-cyclopropylethylideneamino]oxypropan-2-ol, with a molecular formula of C12H24N2O2\text{C}_{12}\text{H}_{24}\text{N}_{2}\text{O}_{2} and a molecular weight of 228.33 g/mol . Its stereospecific (Z)-configuration is critical to its pharmacological activity, as the spatial arrangement of the oxime group influences receptor binding affinity.

Molecular Structure and Stereochemistry

The compound’s structure includes:

  • A tert-butylamine group linked to a propanol backbone.

  • An oxime moiety (C=N-OH\text{C=N-OH}) attached to a cyclopropyl group in the (Z)-configuration.

This configuration is represented in its canonical SMILES:
CC(=NOCC(CNC(C)(C)C)O)C1CC1\text{CC(=NOCC(CNC(C)(C)C)O)C1CC1}
and its isomeric SMILES:
C/C(=N/OCC(CNC(C)(C)C)O)/C1CC1\text{C/C(=N/OCC(CNC(C)(C)C)O)/C1CC1}.

Physical and Chemical Properties

Key physicochemical properties include:

PropertyValueSource
Boiling Point343.6 ± 52.0 °C (Predicted)
Density1.07 ± 0.1 g/cm³ (Predicted)
SolubilitySoluble in polar organic solvents
Storage Conditions-20°C

The oxime moiety contributes to its moderate polarity, enabling solubility in solvents like ethanol and dimethyl sulfoxide (DMSO) .

Mechanism of Action: β-Adrenergic Receptor Antagonism

Falintolol, (Z)- functions as a competitive antagonist at β-adrenergic receptors, primarily targeting β₁ and β₂ subtypes . By binding to these receptors, it inhibits the action of endogenous catecholamines (e.g., adrenaline), leading to:

  • Reduced heart rate (negative chronotropy).

  • Decreased myocardial contractility (negative inotropy).

  • Vasodilation in peripheral vasculature .

Receptor Binding Dynamics

The oxime group enhances binding specificity through hydrogen-bond interactions with serine residues in the receptor’s active site. This contrasts with classical β-blockers like propranolol, which lack such moieties and exhibit broader receptor affinity.

Comparative Analysis with Other β-Blockers

Falintolol, (Z)-’s unique profile is evident when contrasted with common β-blockers:

CompoundReceptor SelectivityOxime MoietyTherapeutic Use
Falintolol, (Z)-β₁/β₂YesHypertension, Glaucoma
Atenololβ₁NoHypertension
PropranololNon-selectiveNoAnxiety, Hypertension

The oxime group in Falintolol, (Z)- may confer antioxidant properties, offering additional protection against oxidative stress in cardiac tissues.

Synthesis and Industrial Production

While detailed synthetic protocols are proprietary, the general route involves:

  • Intermediate formation: Reacting tert-butylamine with 3-chloro-1,2-propanediol.

  • Oxime conjugation: Coupling the intermediate with cyclopropylacetaldehyde oxime under controlled conditions .

Industrial-scale production employs advanced purification techniques, such as column chromatography, to achieve >98% purity .

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